molecular formula C17H16N2O2S2 B2904954 4-methyl-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide CAS No. 863511-05-1

4-methyl-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide

Cat. No.: B2904954
CAS No.: 863511-05-1
M. Wt: 344.45
InChI Key: VYSGUYIQYGGHQP-UHFFFAOYSA-N
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Description

4-Methyl-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide (CAS 863511-05-1) is a synthetic small molecule with a molecular formula of C 17 H 16 N 2 O 2 S 2 and a molecular weight of 344.45 g/mol . This compound belongs to the class of benzenesulfonamides and incorporates a 2-aminothiazole scaffold, both of which are privileged structures in medicinal chemistry known for conferring a wide range of bioactivities . The primary research value of this compound lies in the investigation of its antibacterial properties . Structurally related N-(thiazol-2-yl)benzenesulfonamide derivatives have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacterial strains when studied in conjunction with cell-penetrating peptides like octaarginine . This suggests a distinctive mode of action for such drug-peptide complexes, which includes creating pores in bacterial cell membranes and exhibiting faster killing kinetics, all while showing negligible hemolytic activity towards human red blood cells in vitro . The 2-phenylthiazole moiety is a key structural feature associated with this emergent antibacterial activity . Beyond its core antibacterial applications, the 2-aminothiazole-sulfonamide architecture is a promising scaffold for probing other biological targets. Related analogs have shown significant potential as inhibitors of enzymes like urease, α-glucosidase, and α-amylase, indicating relevance for research into conditions such as diabetes and infections caused by urease-producing bacteria like Helicobacter pylori . Furthermore, such derivatives have been extensively studied for their antioxidant capabilities , demonstrating potent free radical scavenging activity in assays against DPPH and superoxide radicals . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to handle this compound safely and in accordance with all applicable local and national regulations.

Properties

IUPAC Name

4-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c1-13-7-9-16(10-8-13)23(20,21)18-11-15-12-22-17(19-15)14-5-3-2-4-6-14/h2-10,12,18H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSGUYIQYGGHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-phenylthiazol-4-ylmethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring undergoes selective oxidation under controlled conditions. Key findings include:

Reaction TypeReagents/ConditionsProducts FormedSource
Thiazole ring oxidationKMnO₄ (acidic), H₂O₂ (catalytic)Thiazole sulfoxide/sulfone derivatives
Aromatic methyl group oxidationCrO₃/H₂SO₄, 60°C4-Carboxybenzenesulfonamide analog
  • Mechanistic Insight : Oxidation of the thiazole sulfur atom proceeds via electrophilic attack, forming sulfoxides (e.g., C SC S O \text{C S}\rightarrow \text{C S O }) . The methyl group on the benzene ring oxidizes to a carboxylic acid under strong acidic conditions, as confirmed by IR spectral loss of ν(C H)\nu(\text{C H}) at 2,850 cm⁻¹ and new ν(C O)\nu(\text{C O}) at 1,710 cm⁻¹ .

Reduction Reactions

The sulfonamide group and aromatic systems participate in reduction pathways:

Reaction TypeReagents/ConditionsProducts FormedSource
Sulfonamide reductionLiAlH₄, THF, refluxSecondary amine ( NH CH \text{ NH CH })
Nitro group reduction (derivatives)H₂/Pd-C, ethanolAmino-substituted analogs
  • Key Data : Reduction of the sulfonamide moiety with LiAlH₄ yields a secondary amine, verified by 1H NMR^1\text{H NMR} disappearance of the SO2NH\text{SO}_2\text{NH} proton at δ 10.2 ppm and emergence of  NH \text{ NH } at δ 5.1 ppm . Catalytic hydrogenation of nitro derivatives (e.g., 4-methyl-2-nitro analogs) produces amines with >85% yield .

Electrophilic Substitution Reactions

The benzene and thiazole rings undergo halogenation and nitration:

Reaction TypeReagents/ConditionsProducts FormedSource
Bromination (benzene ring)Br₂/FeBr₃, 0°C3-Bromo-4-methylbenzenesulfonamide
Nitration (thiazole ring)HNO₃/H₂SO₄, 50°C5-Nitrothiazole derivative
  • Regioselectivity : Bromination occurs preferentially at the para position relative to the methyl group on the benzene ring (Hammett σ+\sigma^+ = +0.78) . Nitration targets the C5 position of the thiazole ring due to electron-donating effects from the methylene bridge .

Nucleophilic Reactions

The sulfonamide nitrogen and methylene group exhibit nucleophilic reactivity:

Reaction TypeReagents/ConditionsProducts FormedSource
AlkylationCH₃I, K₂CO₃, DMFN-Methylated sulfonamide
AcylationAcCl, pyridineN-Acetyl derivative
  • Kinetics : Alkylation proceeds with pseudo-first-order kinetics (k=0.12min1k=0.12\,\text{min}^{-1}) in DMF, yielding 92% N-methyl product . Acylation under anhydrous conditions preserves the thiazole ring integrity, confirmed by HRMS ([M+H]⁺ = 387.1) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Reaction TypeReagents/ConditionsProducts FormedSource
Suzuki-MiyauraPhB(OH)₂, Pd(PPh₃)₄, K₂CO₃Biaryl-thiazole hybrid
SonogashiraHC≡CPh, CuI, PdCl₂(PPh₃)₂Alkynylated sulfonamide
  • Yields : Suzuki coupling achieves 78–85% yield with arylboronic acids, while Sonogashira reactions require strict anhydrous conditions (60°C, 12 hr) for 70% yield .

Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis:

Reaction TypeReagents/ConditionsProducts FormedSource
Thiadiazole formationCS₂, KOH, ethanol, reflux1,3,4-Thiadiazole fused derivatives
Pyrimidine cyclizationGuanidine derivatives, microwaveThiazolo[5,4-d]pyrimidines
  • Mechanism : Cyclization with carbon disulfide involves nucleophilic attack at the sulfonamide nitrogen, forming a five-membered thiadiazole ring (λmax = 320 nm in UV-Vis) .

Scientific Research Applications

4-methyl-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide has been investigated for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structure-Activity Relationship (SAR)

  • Electron-Withdrawing Groups : Chloro substituents (e.g., 5c ) enhance fungicidal activity by increasing electrophilicity and binding affinity to fungal enzymes .
  • Heterocycle Modifications : Thiazoles (target compound) and benzothiazoles () exhibit distinct bioactivity profiles due to differences in ring size, aromaticity, and hydrogen-bonding capacity .
  • Substituent Position : Meta- vs. para-substituted benzothiazoles () show varied antimicrobial effects, emphasizing the importance of regiochemistry in ligand-receptor interactions .

Physicochemical Properties

  • Tautomerism: Triazole-thione derivatives () exist in equilibrium between thiol and thione forms, affecting solubility and reactivity .
  • Crystal Packing : Dihedral angles between sulfonamide and aromatic rings (e.g., 88.9–89.8° in ) influence molecular conformation and intermolecular interactions, which may impact bioavailability .

Biological Activity

4-methyl-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anticonvulsant research. This compound features a thiazole moiety, which is known for its diverse biological properties, enhancing the pharmacological profile of sulfonamide drugs.

Chemical Structure

The compound can be characterized by its chemical formula C15H16N2O2SC_{15}H_{16}N_{2}O_{2}S, which includes a methyl group, a thiazole ring, and a benzenesulfonamide structure. The thiazole ring is crucial for its biological activity, as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests using the disc diffusion method demonstrated its efficacy against various bacterial strains. The compound showed comparable activity to standard antibiotics, suggesting its potential as an antimicrobial agent .

Bacterial Strain Zone of Inhibition (mm) Standard Antibiotic Zone of Inhibition (mm)
E. coli15Amoxicillin17
S. aureus18Ciprofloxacin20

Anticancer Activity

The anticancer potential of this compound has been explored through various assays on different cancer cell lines, including HeLa and MCF-7. The compound demonstrated cytotoxic effects with IC50 values indicating significant antiproliferative activity. For instance, one study reported an IC50 value of approximately 67μM6-7\,\mu M against HeLa cells, suggesting a strong potential for further development as an anticancer agent .

Cell Line IC50 (µM) Mechanism of Action
HeLa6 - 7Induction of apoptosis via caspase activation
MCF-78 - 10Cell cycle arrest and apoptosis

Anticonvulsant Activity

In addition to its antimicrobial and anticancer activities, the compound has shown promise in anticonvulsant studies. It was evaluated in animal models for its ability to prevent seizures induced by pentylenetetrazole (PTZ). The results indicated that the compound significantly reduced seizure frequency and duration, positioning it as a candidate for further research in epilepsy treatment .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to specific structural features:

  • Thiazole Ring : Essential for interaction with biological targets.
  • Methyl Group : Enhances lipophilicity and may improve membrane permeability.
  • Benzenesulfonamide Moiety : Contributes to the overall pharmacological profile and may influence binding affinity to target proteins.

Case Studies

  • Antimicrobial Efficacy Study : A study involving multiple bacterial strains showed that the compound effectively inhibited growth comparable to established antibiotics. This study utilized both qualitative (zone of inhibition) and quantitative methods (minimum inhibitory concentration).
  • Cytotoxicity Assay on Cancer Cells : A series of experiments were conducted on HeLa cells where the compound was administered at varying concentrations. Flow cytometry analysis revealed increased early apoptotic cells upon treatment with the compound, confirming its mechanism through apoptosis induction.
  • Anticonvulsant Evaluation : In a controlled animal study, the compound was administered to assess its protective effects against PTZ-induced seizures. Results indicated a significant reduction in seizure activity compared to control groups.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-methyl-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide, and how are intermediates purified?

  • Methodology : The compound is typically synthesized via sulfonylation of a thiazol-2-ylamine intermediate. For example, 4-p-tolyl-thiazol-2-ylamine reacts with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond. Key steps include refluxing in anhydrous solvents (e.g., dichloromethane) and purification via recrystallization or column chromatography using silica gel .
  • Quality Control : Reaction progress is monitored via TLC, and final product purity is confirmed by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3–2.5 ppm) .
  • X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles. ORTEP-3 generates graphical representations of molecular geometry .
    • Validation : Cross-referencing experimental data with computational models (e.g., density functional theory) ensures structural accuracy .

Q. What functional groups dominate the compound's reactivity, and how do they influence biological activity?

  • Key Groups :

  • Sulfonamide (-SO₂NH-) : Enhances hydrogen-bonding with biological targets (e.g., enzymes), improving binding affinity .
  • Thiazole Ring : Contributes to π-π stacking interactions and modulates antifungal activity .
  • Phenyl Groups : Hydrophobic interactions with protein pockets increase selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound's fungicidal efficacy?

  • Substituent Effects :

  • Thiazole Substituents : Electron-withdrawing groups (e.g., Cl) at the thiazole 2-position enhance antifungal activity (e.g., EC₅₀ = 9.5 mg/L against Sclerotinia sclerotiorum) .
  • Sulfonamide Modifications : Bulky substituents (e.g., benzyl) reduce steric hindrance, improving target engagement .
    • Methodology : Molecular docking (e.g., AutoDock Vina) predicts binding modes with fungal cytochrome P450 targets, guiding rational design .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Case Analysis : Discrepancies in EC₅₀ values may arise from assay conditions (e.g., pH, temperature) or fungal strain variability. For example, hymexazol (a commercial fungicide) shows comparable activity to derivatives of this compound under standardized OECD guidelines .
  • Validation : Replicate assays using isogenic fungal strains and report 95% confidence intervals for EC₅₀ values .

Q. What strategies improve synthetic yields while minimizing byproducts?

  • Optimization :

  • Catalysis : Rhodium-catalyzed cycloadditions enhance regioselectivity in thiazole formation .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) improve sulfonylation efficiency .
    • Byproduct Mitigation : Use scavenger resins (e.g., polymer-bound triphenylphosphine) to remove excess sulfonyl chlorides .

Q. How does this compound compare structurally and functionally to analogs like N-(4-ethylbenzothiazol-2-yl)-4-methanesulfonylbenzamide?

  • Comparative Analysis :

Compound Key Features Bioactivity
Target CompoundThiazole + methylbenzenesulfonamideAntifungal (EC₅₀ = 20.8 mg/L)
N-(4-ethylbenzothiazol-2-yl)-4-methanesulfonylbenzamideBenzothiazole + methanesulfonylAnticancer (IC₅₀ = 12 µM)
  • Functional Insights : Benzothiazole derivatives exhibit broader target promiscuity, while thiazole-sulfonamides show higher specificity for fungal pathways .

Methodological Recommendations

  • Crystallography : Use SHELXL for refining high-resolution structures and WinGX for data integration .
  • SAR Workflow : Combine synthetic chemistry (e.g., parallel synthesis) with high-throughput screening to rapidly iterate derivatives .
  • Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral and crystallographic datasets .

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